molecular formula C12H17BO4S B1524881 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate CAS No. 709648-80-6

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B1524881
CAS No.: 709648-80-6
M. Wt: 268.14 g/mol
InChI Key: DEUIVNYKDSXHRP-UHFFFAOYSA-N
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Description

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H17BO4S and its molecular weight is 268.14 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

  • Molecular Formula : C14H19BO4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 171364-80-0
  • Purity : ≥98.0% (GC)
  • Physical State : Solid at room temperature

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of various pharmaceutical agents. The presence of the dioxaborolane moiety enhances its reactivity and ability to form stable complexes with biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for specific kinases involved in cellular signaling pathways.
  • Fluorescent Probes : Its structural properties allow it to be utilized in designing fluorescent probes for imaging cellular processes.
  • Drug Development : It serves as a precursor for synthesizing novel drug candidates with improved efficacy.

In Vitro Studies

Several studies have investigated the cytotoxicity and inhibitory effects of this compound on various cell lines:

CompoundCell LineIC50 (µM)Observations
Methyl 4-(...)HT-22 (neuronal)10No significant decrease in cell viability.
Methyl 4-(...)BV-2 (microglial)5Reduced NO levels significantly at this concentration.

The compound exhibited low cytotoxicity across tested concentrations while demonstrating anti-inflammatory properties by reducing nitric oxide (NO) production.

Case Studies

  • Study on GSK-3β Inhibition : In a study assessing various compounds' inhibitory effects on GSK-3β, derivatives similar to methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene showed promising results with IC50 values ranging from 10 nM to 1314 nM depending on structural modifications .
  • Anti-inflammatory Activity : Another study highlighted the compound's ability to decrease interleukin levels in microglial cells at low concentrations (1 µM), suggesting its potential for therapeutic applications in neuroinflammatory diseases .

Applications

The versatility of this compound extends to several domains:

  • Organic Synthesis : Utilized as a key intermediate in synthesizing complex organic molecules.
  • Material Science : Enhances properties of polymers and coatings.
  • Environmental Chemistry : Potential applications in developing sensors for environmental monitoring.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUIVNYKDSXHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680565
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709648-80-6
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=709648-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.